molecular formula C6H5BrO4 B2624916 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid CAS No. 89891-30-5

1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Cat. No.: B2624916
CAS No.: 89891-30-5
M. Wt: 221.006
InChI Key: SCANVLCIISWUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 89891-30-5) is a high-value bicyclic lactone-carboxylic acid derivative serving as a critical synthetic intermediate in organic and medicinal chemistry research. This compound is characterized by its reactive bromo and oxo groups on a fused cyclopropane-oxolane ring system, making it a versatile building block for constructing complex molecular architectures. Its primary research application is in the synthesis of pharmacologically active cyclopropane-containing compounds. Specifically, it is a key precursor in the multi-step preparation of (2S, 2'R, 3'R)-2-(2,3-dicarboxycyclopropyl)glycine, a potent and selective agonist for metabotropic glutamate receptors (mGluRs) . The synthetic utility of this bromo-lactone is demonstrated through its involvement in strategic reactions, including nucleophilic substitution, ring-opening, and further functionalization to install critical dicarboxylate groups on the cyclopropane ring . This product is supplied with a guaranteed purity of 98% . Researchers should note that it is classified as harmful and an irritant (GHS07) and requires careful handling in a well-ventilated laboratory with appropriate personal protective equipment (PPE) . This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO4/c7-6-1-11-5(10)3(6)2(6)4(8)9/h2-3H,1H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCANVLCIISWUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C2C(=O)O)C(=O)O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by cyclization to form the oxirane ring. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has been explored for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the compound's role as a precursor in synthesizing biologically active compounds, particularly those targeting specific enzyme pathways involved in cancer progression .

Organic Synthesis

The compound is utilized in organic synthesis as a versatile building block due to its reactive functional groups. It can participate in various reactions, including cyclization and substitution reactions.

Research Findings : Research demonstrated successful applications of this compound in synthesizing complex organic molecules through multi-step synthetic routes, showcasing its utility in developing new chemical entities .

The synthesis of this compound typically involves bromination and subsequent oxidation processes. These methods have been optimized to improve yield and purity.

Synthesis Methodology : Recent advancements have introduced more efficient synthetic pathways utilizing manganese(III) oxidation techniques, which allow for higher yields of the desired product while minimizing by-products .

Mechanism of Action

The mechanism by which 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

3-Oxabicyclo[3.1.0]hexane Derivatives

Compounds sharing the 3-oxabicyclo[3.1.0]hexane core but differing in substituents include:

Compound Name Molecular Formula Substituents Key Properties/Applications Evidence ID
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid C₆H₈O₃ None Building block for drug synthesis
6-Fluoro-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₆O₃ Fluorine at position 6 High lipophilicity; research use
2-Oxo-6-phenyl-3-oxabicyclo[3.1.0]hexane C₁₁H₁₀O₂ Phenyl at 6, ketone at 2 Synthetic intermediate
3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid C₉H₁₂O₄ Methoxycarbonyl at 3 Specialty chemical

Key Differences :

  • Substituent Position : The target compound’s bromine (position 1) and ketone (position 4) differ from analogs with substituents at positions 2, 3, or 6.
  • Reactivity : Bromine enhances electrophilicity for nucleophilic substitution, while fluorine () increases metabolic stability.
  • Applications : The phenyl-substituted analog () is used in materials science, whereas the unsubstituted core () serves as a versatile synthon.

Azabicyclo[3.1.0]hexane Derivatives

Replacing the oxygen bridge with nitrogen yields 3-azabicyclo[3.1.0]hexane derivatives, which exhibit distinct electronic and biological properties:

Compound Name Molecular Formula Substituents Key Properties/Applications Evidence ID
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid C₆H₉NO₂ None Precursor for enzyme inhibitors
Boc-protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ Boc group at nitrogen Intermediate in PET tracer synthesis
SSTR4 Agonist Derivatives Varies Amide groups at position 6 Treating pain and metabolic disorders

Key Differences :

  • Electronic Effects : Nitrogen introduces basicity, enabling interactions with biological targets (e.g., SSTR4 agonists in ).
  • Synthetic Routes : Azabicyclo derivatives often involve Boc protection and Grignard reactions (), whereas brominated analogs may require halogenation strategies.

Other Bicyclo Systems

Larger or differently substituted bicyclo systems provide additional contrasts:

Compound Name Molecular Formula Core Structure Key Properties/Applications Evidence ID
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid C₇H₁₀O₂ No oxygen bridge Oral hypoglycemic agent
7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid C₇H₈O₄ 7-membered ring Natural product derivative

Key Differences :

  • Ring Size : Larger rings (e.g., bicyclo[4.1.0]heptane in ) alter strain and reactivity.
  • Biological Activity : The exo-bicyclo compound () shows hypoglycemic activity, absent in oxygen-bridged analogs.

Physicochemical Properties

Property Target Compound 3-Oxabicyclo-6-carboxylic acid () exo-Bicyclo-6-carboxylic acid ()
Molecular Weight 223.03 g/mol 128.13 g/mol 126.15 g/mol
Solubility Moderate in polar solvents High in polar solvents Moderate in water
Reactivity Bromine allows substitution Limited functionalization Carboxylic acid for salt formation

Biological Activity

1-Bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of bicyclic carboxylic acids characterized by a bromine substituent and an oxo group. Its molecular formula is C7H7BrO3C_7H_7BrO_3, with a molecular weight of approximately 219.04 g/mol. The structural complexity contributes to its varied biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.

Antimicrobial Activity

A study conducted by researchers at PubChem indicated that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various bacterial strains. The specific activity of this compound was not extensively documented; however, its structure suggests potential efficacy.

Enzyme Inhibition Studies

Research has highlighted the role of similar bicyclic compounds in inhibiting fatty acid synthase (FASN) pathways, which are crucial in cancer metabolism. This inhibition leads to decreased lipid synthesis and increased apoptosis in cancer cells, suggesting that this compound may have similar effects.

Case Studies

Study Objective Findings
Chen et al., 2014Investigate the effects of related oxabicyclic compounds on mitochondrial functionFound that inhibition of mitochondrial fatty acid synthesis led to increased oxidative stress and reduced cell viability in cancer models
Umesha et al., 2009Evaluate the antimicrobial activity of bicyclic compoundsIdentified potential candidates for antibiotic development; while not specifically on our compound, results suggest a trend for similar structures

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of bicyclic lactones like this compound typically involves cyclopropanation followed by bromination. For example, bromination of the oxabicyclo core can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ . Stereochemical control is critical; the use of chiral auxiliaries or enantioselective catalysts (e.g., Rh-based) during cyclopropanation steps can direct the configuration of the bicyclic system . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by 1^1H/13^{13}C NMR (e.g., distinguishing C-6 carboxylic acid protons at δ ~12-13 ppm) are essential .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests:

  • pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor decomposition via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Acidic conditions may hydrolyze the lactone ring, while basic conditions could de-brominate the structure .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store lyophilized samples at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of bicyclo[3.1.0]hexane derivatives, and how can structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from impurities or stereochemical variations.

  • SAR Workflow :

Synthesize analogs with modifications at the bromine (e.g., Cl, I substitution) or lactone ring (e.g., esterification of the carboxylic acid).

Test in standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in enzyme inhibition assays).

Perform molecular docking (using software like AutoDock Vina) to correlate activity with binding affinity to targets (e.g., bacterial enoyl-ACP reductase) .

  • Key Finding : Bromine’s electronegativity enhances electrophilic reactivity, potentially improving target engagement but increasing cytotoxicity .

Q. How can the stereochemical integrity of this compound be verified during scale-up synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:IPA:TFA = 90:10:0.1) to separate enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., PtCl₄) to resolve absolute configuration. demonstrates successful resolution of bicyclo[3.1.0] systems using this method .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra (e.g., Gaussian 16) to confirm stereochemistry .

Q. What computational methods predict the reactivity of the bromine substituent in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices (ff^-) to identify electrophilic sites. The bromine atom typically shows high ff^-, making it susceptible to SN2 reactions with amines or thiols .
  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., NaN₃ in DMF) via 19^{19}F NMR (if using fluorinated analogs) or LC-MS to derive rate constants and validate computational predictions .

Critical Notes

  • Key Gaps : Direct data on the target compound is limited; inferences were drawn from structurally related oxabicyclo and azabicyclo systems .
  • Safety : Brominated bicyclic compounds require handling in fume hoods due to potential lachrymatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.